![molecular formula C14H17NO3 B2474537 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one CAS No. 927978-50-5](/img/structure/B2474537.png)
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Potential
Analgesic and Antidepressive Effects : Compounds structurally related to 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one, such as ADL5859 and ADL5747, have been identified as novel δ-opioid agonists. These compounds demonstrate good oral bioavailability and exhibit analgesic and antidepressive effects in animal models, representing potential drugs for chronic pain treatment. Their analgesic effects are mediated through δ-opioid receptors, primarily on peripheral neurons (Nozaki et al., 2012).
Selective σ-Receptor Ligands : Research on spiropiperidines, a class that includes this compound, has shown that these compounds can act as highly potent and selective σ-receptor ligands. Their affinity for σ1- and σ2-receptors was investigated, revealing that specific structural features, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, are advantageous for high σ1-receptor affinity. These findings are important for developing new drugs targeting these receptors (Maier & Wünsch, 2002).
TRPM8 Antagonists : A series of compounds, including those similar to this compound, have been identified as blockers of the transient receptor potential melastatin 8 (TRPM8) channels. These compounds have shown efficacy in rodent models of neuropathic pain, indicating potential therapeutic applications (Chaudhari et al., 2013).
c-Met/ALK Inhibitors : Novel aminopyridyl/pyrazinyl-substituted compounds related to this compound have been synthesized and tested as c-Met/ALK dual inhibitors. These compounds have shown significant tumor growth inhibition in cancer models, highlighting their potential as anticancer agents (Li et al., 2013).
Synthesis and Structural Studies
Synthetic Methods : Research into the synthesis and characterization of chromene derivatives, including those similar to this compound, has been conducted. These studies provide insights into the chemical structure and synthesis methods for such compounds, which are crucial for further pharmacological research (El-Agrody et al., 2002).
Medicinal Chemistry Advancements : A review of the progress in the synthesis of spiro[chromane-2,4'-piperidine]-4(3h)-one-derived compounds underscores the biological relevance of these compounds in medicinal chemistry. This review discusses the structural features and potential utility of such compounds in drug development (Ghatpande et al., 2020).
Applications in Cancer Research
- Anticancer Activities : Studies have shown that certain pyrano[3, 2-c]chromene derivatives, structurally related to this compound, exhibit potent anticancer activities. These compounds can induce cell cycle arrest and apoptosis in cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (El-Agrody et al., 2020).
Propriétés
IUPAC Name |
7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-10-2-3-11-12(16)9-14(18-13(11)8-10)4-6-15-7-5-14/h2-3,8,15H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBOUXHVNKUCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
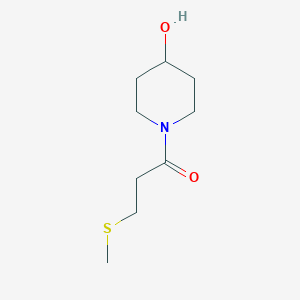
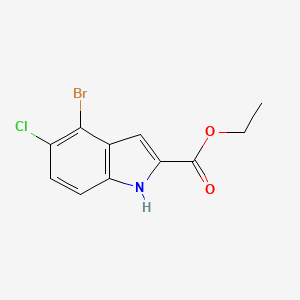
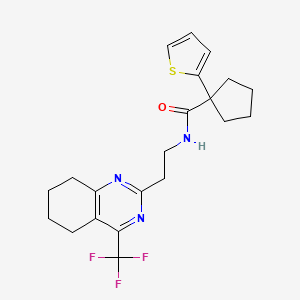
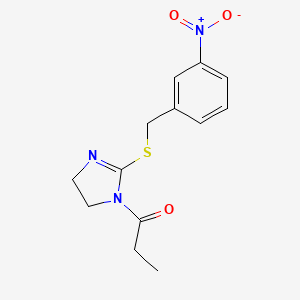

![methyl 2-((2,4-difluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2474465.png)
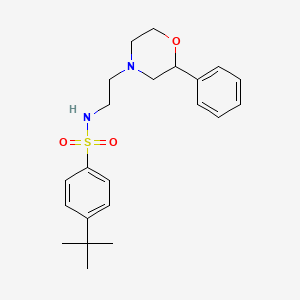
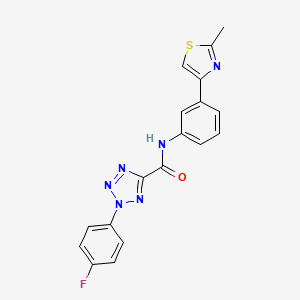
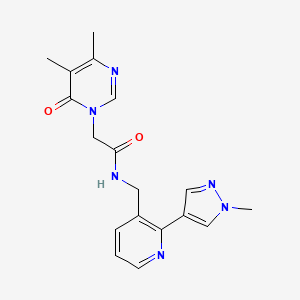

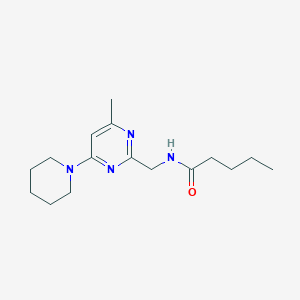


![[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2474477.png)
